![molecular formula C46H30O2 B12589096 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol CAS No. 879286-45-0](/img/structure/B12589096.png)
1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol: is a complex organic compound known for its unique structural properties. This compound features a hexa-2,4-diyne backbone with phenyl and phenylethynyl substituents, making it a subject of interest in organic chemistry and materials science. Its structure allows for interesting photophysical and electrochemical properties, which are valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol typically involves multiple steps, including Sonogashira coupling reactions. The general synthetic route can be summarized as follows:
Sonogashira Coupling: This step involves the coupling of phenylacetylene with a diiodoarene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Cyclization and Deprotection: The resulting intermediate undergoes cyclization and deprotection to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol has several scientific research applications:
Materials Science: Due to its unique photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol involves its interaction with molecular targets through its phenyl and phenylethynyl groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in optoelectronic applications. The pathways involved include:
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in its role as an optoelectronic material.
Photophysical Interactions: Its ability to absorb and emit light makes it valuable in photophysical studies and applications.
Comparison with Similar Compounds
- 1,6-Bis(4-methoxy-phenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol
- 1,1,6,6-Tetrakis-biphenyl-4-yl-hexa-2,4-diyne-1,6-diol
- 3,4-Dimethyl-1,6-diphenyl-1,5-hexadiyne-3,4-diol
Comparison: 1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol stands out due to its unique combination of phenyl and phenylethynyl groups, which impart distinct photophysical and electrochemical properties. Compared to similar compounds, it offers enhanced stability and a broader range of applications in materials science and optoelectronics.
Properties
CAS No. |
879286-45-0 |
|---|---|
Molecular Formula |
C46H30O2 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
1,6-diphenyl-1,6-bis[2-(2-phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol |
InChI |
InChI=1S/C46H30O2/c47-45(41-25-9-3-10-26-41,43-29-15-13-23-39(43)33-31-37-19-5-1-6-20-37)35-17-18-36-46(48,42-27-11-4-12-28-42)44-30-16-14-24-40(44)34-32-38-21-7-2-8-22-38/h1-16,19-30,47-48H |
InChI Key |
ABAAGNNMUHKWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C(C#CC#CC(C3=CC=CC=C3)(C4=CC=CC=C4C#CC5=CC=CC=C5)O)(C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
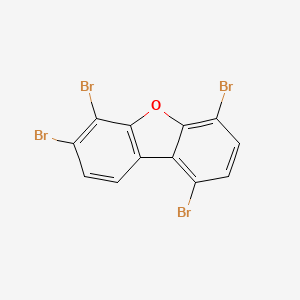
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
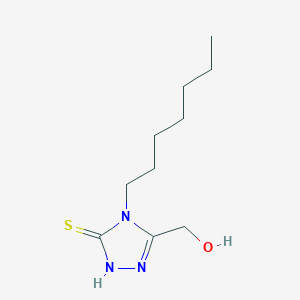
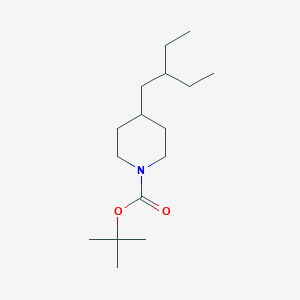
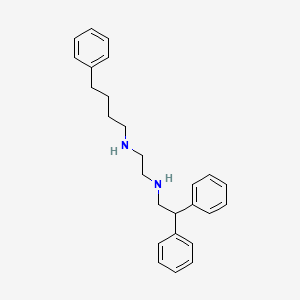
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
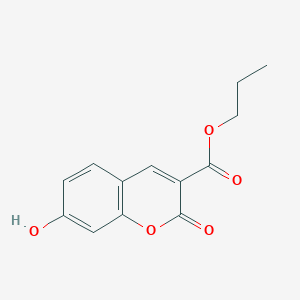
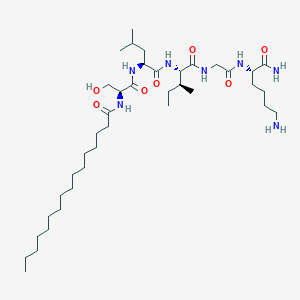
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)


